Vindesine sulfate

Descripción general

Descripción

Vindesine sulfate is a semisynthetic vinca alkaloid derived from the flowering plant Catharanthus roseus. It is an inhibitor of mitosis and is used as a chemotherapy drug. This compound is particularly effective in treating various malignancies such as leukemia, lymphoma, melanoma, breast cancer, and lung cancer .

Métodos De Preparación

Vindesine sulfate is synthesized from vinblastine, another vinca alkaloid. The synthetic route involves the conversion of vinblastine to vindesine through a series of chemical reactions. The process typically includes the removal of specific functional groups and the addition of others to achieve the desired molecular structure. Industrial production methods involve the extraction of vinblastine from Catharanthus roseus, followed by its chemical modification to produce vindesine .

Análisis De Reacciones Químicas

Vindesine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vindesine can lead to the formation of different oxidized derivatives, while reduction can produce reduced forms of the compound .

Aplicaciones Científicas De Investigación

Vindesine sulfate is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of mitosis inhibition and the effects of microtubule-targeting agents. In biology, vindesine is used to investigate the cellular processes involved in cell division and proliferation. In medicine, it is a crucial component of chemotherapy protocols for treating various cancers. Industrially, vindesine is used in the production of other vinca alkaloids and related compounds .

Mecanismo De Acción

Vindesine sulfate exerts its effects by inhibiting mitosis. It binds to the tubulin proteins in the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death. This inhibition of mitosis prevents the proliferation of rapidly dividing cancer cells. This compound is cell-cycle specific for the S phase, meaning it is most effective during this phase of the cell cycle .

Comparación Con Compuestos Similares

Vindesine sulfate is similar to other vinca alkaloids such as vinblastine, vincristine, vinorelbine, and vinflunine. it has unique properties that distinguish it from these compounds. For example, vindesine is more potent than vincristine and nearly ten times more potent than vinblastine in causing mitotic arrest. Unlike vinblastine, vindesine produces very few postmetaphase cells. These differences make vindesine a valuable addition to chemotherapy protocols, particularly for cancers that are resistant to other vinca alkaloids .

List of Similar Compounds::- Vinblastine

- Vincristine

- Vinorelbine

- Vinflunine

Propiedades

Número CAS |

59917-39-4 |

|---|---|

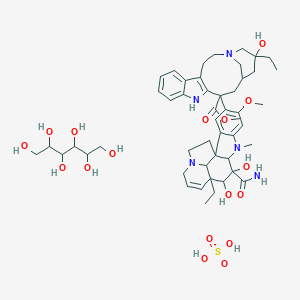

Fórmula molecular |

C43H57N5O11S |

Peso molecular |

852.0 g/mol |

Nombre IUPAC |

methyl (13S,15S,17S)-13-[(1R,9R,10S,11R,12S,19S)-10-carbamoyl-12-ethyl-10,11-dihydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-17-hydroxy-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraene-13-carboxylate;sulfuric acid |

InChI |

InChI=1S/C43H55N5O7.H2O4S/c1-6-39(52)21-25-22-42(38(51)55-5,33-27(13-17-47(23-25)24-39)26-11-8-9-12-30(26)45-33)29-19-28-31(20-32(29)54-4)46(3)35-41(28)15-18-48-16-10-14-40(7-2,34(41)48)36(49)43(35,53)37(44)50;1-5(2,3)4/h8-12,14,19-20,25,34-36,45,49,52-53H,6-7,13,15-18,21-24H2,1-5H3,(H2,44,50);(H2,1,2,3,4)/t25-,34-,35-,36-,39+,40+,41-,42+,43+;/m1./s1 |

Clave InChI |

COFJBSXICYYSKG-UNNXMZBYSA-N |

SMILES |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.C(C(C(C(C(CO)O)O)O)O)O.OS(=O)(=O)O |

SMILES isomérico |

CC[C@@]1(C[C@@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@@H]7[C@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

SMILES canónico |

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)N)O)O)CC)OC)C(=O)OC)O.OS(=O)(=O)O |

Color/Form |

Crystal from ethanol-methanol |

melting_point |

230-232 °C 230 - 232 °C |

Key on ui other cas no. |

59917-39-4 |

Descripción física |

Solid |

Pictogramas |

Corrosive; Acute Toxic; Health Hazard |

Solubilidad |

7.00e-02 g/L |

Sinónimos |

4,5-diaminopentanoic acid 4,5-diaminopentanoic acid dihydrochloride 4,5-diaminopentanoic acid dihydrochloride, (S)-isomer 4,5-diaminopentanoic acid, (S)-isomer 4,5-diaminovaleric acid DAVA |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of vindesine?

A: Vindesine exerts its anticancer effects by binding to tubulin, a protein crucial for microtubule formation. Microtubules are essential for various cellular processes, including cell division (mitosis). By binding to tubulin, vindesine disrupts microtubule dynamics, leading to mitotic arrest and ultimately cell death. [, , ]

Q2: How does vindesine's mechanism differ from other vinca alkaloids?

A: While vindesine, like other vinca alkaloids (vinblastine, vincristine), targets tubulin, subtle differences in their binding affinities and interactions with microtubules exist. These differences influence their potencies and selectivity against different cancer cell types. [, ]

Q3: Does vindesine affect other cellular processes besides mitosis?

A: Research suggests that vindesine can influence cyclic adenosine 3',5'-monophosphate (cAMP) metabolism. Studies have shown that vindesine enhances cAMP accumulation in leukemia cells, potentially impacting signal transduction pathways. []

Q4: What is the molecular formula and weight of vindesine?

A: Vindesine has a molecular formula of C46H56N4O10 and a molecular weight of 813.0 g/mol. []

Q5: Are there any structure-activity relationship (SAR) studies on vindesine?

A: Yes, research has explored the impact of structural modifications on vindesine's activity. For example, studies comparing vindesine to vincristine and vinblastine show that subtle changes affect their ability to inhibit microtubule assembly, ultimately influencing their potency in inhibiting cell growth. []

Q6: How is vindesine administered, and what is its typical elimination half-life?

A: Vindesine is typically administered intravenously. Pharmacokinetic studies reveal a triphasic elimination pattern with a terminal half-life of approximately 24 hours. The liver plays a primary role in vindesine metabolism. []

Q7: Are there any known drug interactions with vindesine?

A: Yes, concurrent administration of vindesine with itraconazole, an antifungal medication, has been associated with severe neurotoxicity in some leukemia patients. []

Q8: What types of cancer has vindesine shown activity against in clinical trials?

A: Clinical trials have demonstrated vindesine's efficacy against various cancers, including acute lymphocytic leukemia (ALL), non-small cell lung cancer (NSCLC), breast cancer, melanoma, and lymphoma. [, , , , , , , , , , , ]

Q9: Is vindesine used as a single agent or in combination therapy?

A: Vindesine has been investigated both as a single-agent therapy and in combination with other chemotherapeutic agents. Studies explored its use with cisplatin, mitomycin C, doxorubicin, and interferon-alpha 2b for various cancers. [, , , , , ]

Q10: How does vindesine compare to other chemotherapeutic options in terms of efficacy?

A: The efficacy of vindesine varies depending on the cancer type and treatment regimen. Some studies reported comparable efficacy to other commonly used regimens, while others indicated superior outcomes with specific combinations. [, , , , , , ]

Q11: What are the main side effects associated with vindesine treatment?

A: Myelosuppression, a condition affecting bone marrow function and leading to a decrease in blood cell production, is a significant side effect of vindesine. Neurotoxicity, manifested as peripheral neuropathy, is another common adverse effect. Other side effects include alopecia, nausea, vomiting, and potential tissue irritation upon extravasation (leakage from the vein). [, , , , ]

Q12: Are there any known mechanisms of resistance to vindesine?

A: Yes, one mechanism associated with vindesine resistance is the overexpression of the multidrug resistance gene (MDR1). This gene encodes a protein that acts as a pump, expelling drugs from cancer cells and reducing their efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.